3-Hydroxy-1-(2-methoxyphenyl)propan-1-one
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Overview
Description
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one typically involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
- 3-Hydroxy-1-(4-methoxyphenyl)propan-1-one
- 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
- 1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol
Comparison: 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and synthetic utility, making it a valuable target for research and industrial applications.
Properties
CAS No. |
648416-48-2 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
XZDAAYHFCYVXNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCO |
Origin of Product |
United States |
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